molecular formula C18H20O6 B091278 Duartin (-) CAS No. 17934-04-2

Duartin (-)

Cat. No.: B091278
CAS No.: 17934-04-2
M. Wt: 332.3 g/mol
InChI Key: QVVPJFBYFYYVDM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: DUARTIN can be synthesized through various organic synthesis methods. One common approach involves the use of flavonoid precursors, which undergo hydroxylation and methoxylation reactions to form the desired isoflavone structure. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol under controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, DUARTIN can be produced using large-scale extraction methods from Kaempferia parviflora. Techniques such as Soxhlet extraction, supercritical fluid extraction, and ultrasound-assisted extraction are employed to isolate the compound efficiently . These methods ensure high yield and purity of the compound for further applications.

Chemical Reactions Analysis

Types of Reactions: DUARTIN undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DUARTIN, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of DUARTIN: DUARTIN is unique due to its specific inhibition of TPC2 channels, which distinguishes it from other isoflavones and flavonoids. This unique mechanism of action makes DUARTIN a promising candidate for targeted therapies in melanoma and other conditions involving melanin regulation .

Properties

CAS No.

17934-04-2

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1

InChI Key

QVVPJFBYFYYVDM-LLVKDONJSA-N

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Synonyms

[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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